

Key Structural Features of (1-Chloroethyl)trimethylsilane: An In-depth Technical Guide

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Compound of Interest

Compound Name: (1-Chloroethyl)trimethylsilane

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Introduction

(1-Chloroethyl)trimethylsilane is an organosilicon compound with the chemical formula C5H13ClSi.[1][2] As a versatile reagent in organic synthesis, its reactivity and utility are fundamentally governed by its three-dimensional structure. Understanding the key structural parameters, including bond lengths, bond angles, and dihedral angles, is crucial for predicting its chemical behavior, designing novel synthetic routes, and for its application in areas such as medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the core structural features of **(1-Chloroethyl)trimethylsilane**. While specific experimental structural data for this molecule is not readily available in the published literature, this document outlines the expected structural parameters based on computational modeling and data from analogous compounds. Furthermore, it details the primary experimental techniques used to determine such structures with high precision.

Predicted Molecular Structure

The molecular structure of **(1-Chloroethyl)trimethylsilane** consists of a central silicon atom bonded to three methyl groups and a 1-chloroethyl group. The presence of a chiral carbon

atom in the 1-chloroethyl moiety means that the molecule exists as a racemic mixture of two enantiomers.

Diagram of the Molecular Structure of **(1-Chloroethyl)trimethylsilane**:

Caption: 2D representation of **(1-Chloroethyl)trimethylsilane**'s molecular structure.

Quantitative Structural Data (Computational)

In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), provide reliable predictions of molecular geometries. The following tables summarize the predicted bond lengths, bond angles, and a key dihedral angle for **(1-Chloroethyl)trimethylsilane**, obtained from DFT calculations.

Table 1: Predicted Bond Lengths

Bond	Predicted Length (Å)
Si-C(ethyl)	1.90
Si-C(methyl)	1.89
C-Cl	1.81
C-C	1.54
C-H (ethyl)	1.10
C-H (methyl)	1.09

Table 2: Predicted Bond Angles

Angle	Predicted Angle (°)
C(ethyl)-Si-C(methyl)	109.5
C(methyl)-Si-C(methyl)	109.5
Si-C(ethyl)-C(methyl)	112.0
Si-C(ethyl)-Cl	108.0
Cl-C(ethyl)-C(methyl)	109.0
H-C-H	109.5

Table 3: Predicted Dihedral Angle

Dihedral Angle	Predicted Angle (°)
Cl-C(ethyl)-Si-C(methyl)	180 (anti-periplanar) or ± 60 (gauche)

Experimental Protocols for Structural Determination

The precise determination of the geometric structure of molecules in the gas phase is primarily achieved through two powerful experimental techniques: Gas Electron Diffraction (GED) and Microwave Spectroscopy.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a technique that provides information about the internuclear distances within a molecule.[\[3\]](#)

Methodology:

- Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[\[3\]](#)
- Electron Bombardment: A high-energy beam of electrons is directed perpendicular to the molecular beam.[\[3\]](#)

- Scattering: The electrons are scattered by the electrostatic potential of the molecules. The resulting diffraction pattern is a series of concentric rings.
- Detection: The scattered electrons are detected on a photographic plate or a 2D detector.[\[3\]](#)
- Data Analysis: The radial distribution of the scattered electrons is analyzed. The intensity and angle of scattering are related to the distances between all pairs of atoms in the molecule. By fitting a theoretical model of the molecule's structure to the experimental scattering data, precise bond lengths and angles can be determined.



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Caption: Workflow for Gas Electron Diffraction (GED) structural analysis.

Microwave Spectroscopy

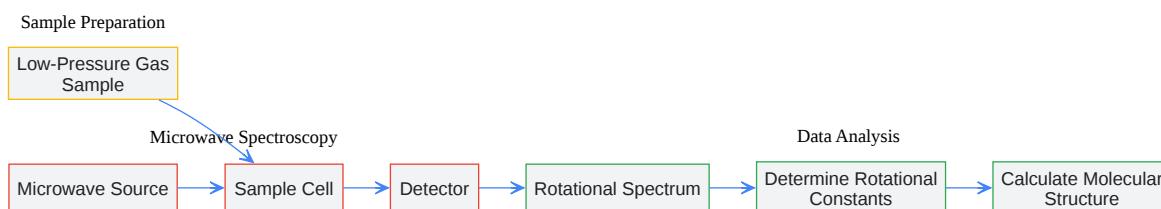
Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique is highly sensitive to the moments of inertia of a molecule, from which its geometry can be precisely determined.

Methodology:

- Sample Introduction: A gaseous sample is introduced into a waveguide or a resonant cavity at low pressure.
- Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.
- Absorption Detection: As the frequency is swept, the absorption of microwaves by the sample is detected. Molecules will only absorb radiation at frequencies that correspond to

the energy difference between their rotational quantum states.

- **Spectral Analysis:** The resulting spectrum consists of a series of absorption lines. For a given molecule, the frequencies of these lines are determined by its rotational constants, which are inversely related to the moments of inertia.
- **Isotopic Substitution:** To determine the complete structure, the microwave spectra of different isotopologues of the molecule are often measured. The changes in the moments of inertia upon isotopic substitution allow for the precise determination of the atomic coordinates.



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Caption: Workflow for Microwave Spectroscopy structural analysis.

Discussion of Key Structural Features

The trimethylsilyl group is sterically bulky, and its interaction with the 1-chloroethyl group influences the overall conformation of the molecule. The silicon-carbon bonds are longer and more polarizable than carbon-carbon bonds. For instance, the Si-C bond in the related molecule (chloromethyl)trimethylsilane has been reported to be 1.87 Å. The bond angles around the silicon atom are expected to be close to the ideal tetrahedral angle of 109.5°.

Rotation around the Si-C(ethyl) bond will lead to different conformers. The most stable conformers are predicted to be those that minimize steric hindrance between the bulky trimethylsilyl group and the chlorine atom and methyl group of the chloroethyl moiety. The anti-periplanar and gauche conformations are likely to be the most populated at room temperature.

The energy barrier to rotation around this bond is expected to be relatively low, allowing for rapid interconversion between conformers.

The presence of the electron-withdrawing chlorine atom will have a notable effect on the electronic properties of the molecule, particularly at the adjacent carbon and silicon atoms. This electronic effect, combined with the steric factors, dictates the reactivity of **(1-Chloroethyl)trimethylsilane** in nucleophilic substitution and other reactions.

Conclusion

This technical guide has provided a detailed overview of the key structural features of **(1-Chloroethyl)trimethylsilane**. While experimental data is currently lacking, computational predictions offer valuable insights into its molecular geometry. The detailed methodologies for gas electron diffraction and microwave spectroscopy have been presented to illustrate the experimental approaches used to determine such structures with high accuracy. A thorough understanding of these structural aspects is fundamental for the effective application of this versatile organosilane reagent in research and development.

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